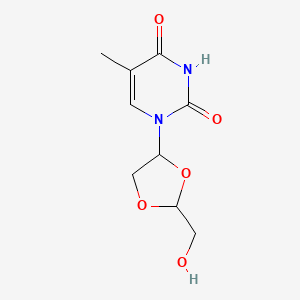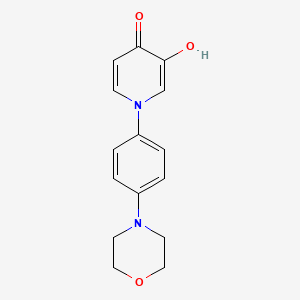
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is a compound that belongs to the class of 3-hydroxy-pyridin-4-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phenyl group attached to the pyridinone core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one typically involves the condensation of 4-chloro-3-hydroxypyridine with 4-morpholinylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-morpholin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-amine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine. This increases the availability of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease . Additionally, its antibacterial activity is mediated by disrupting the integrity of bacterial cell membranes and inhibiting cell metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-pyridin-4-ones: A class of compounds with similar structures but different substituents on the pyridinone ring.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the phenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C15H16N2O3/c18-14-5-6-17(11-15(14)19)13-3-1-12(2-4-13)16-7-9-20-10-8-16/h1-6,11,19H,7-10H2 |
InChI Key |
QPSJJQCECVAHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


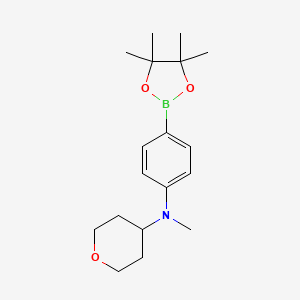
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
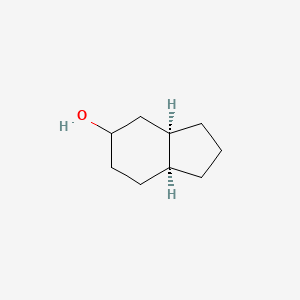
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
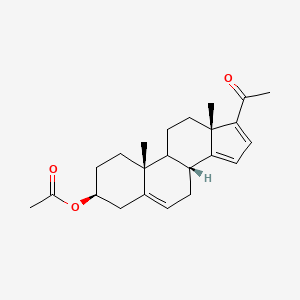
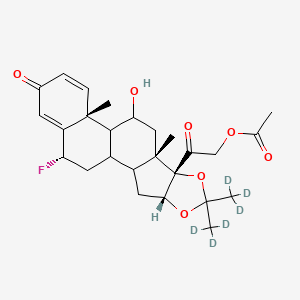
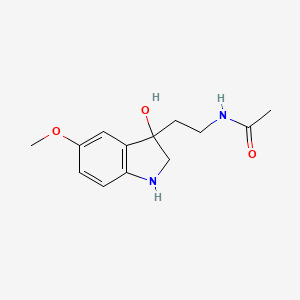

![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
